molecular formula C8H9NO3S B123734 4-Acetylbenzenesulfonamide CAS No. 1565-17-9

4-Acetylbenzenesulfonamide

Cat. No. B123734
CAS RN: 1565-17-9
M. Wt: 199.23 g/mol
InChI Key: CSATVXJBGFVJES-UHFFFAOYSA-N
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Description

4-Acetylbenzenesulfonamide is a chemical compound with the molecular formula C8H9NO3S . It is used to characterize the pharmacokinetics of a reversible drug-metabolite system .


Molecular Structure Analysis

The molecular structure of 4-Acetylbenzenesulfonamide consists of 8 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom . The average mass of the molecule is 199.227 Da, and the monoisotopic mass is 199.030319 Da .


Chemical Reactions Analysis

Specific chemical reactions involving 4-Acetylbenzenesulfonamide were not found in the available resources .


Physical And Chemical Properties Analysis

4-Acetylbenzenesulfonamide has a molecular weight of 199.23 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .

Scientific Research Applications

Pharmacokinetics Characterization

4-Acetylbenzenesulfonamide: is utilized in the study of pharmacokinetics to understand the dynamic processes associated with drugs within the body. Specifically, it is used alongside acetohexamide to characterize the pharmacokinetics of reversible drug-metabolite systems . This application is crucial for developing new medications and understanding how they metabolize.

Educational Purposes

Lastly, 4-Acetylbenzenesulfonamide can be used in academic settings for educational demonstrations in chemistry and pharmacology courses, helping students learn about drug action and chemical properties through hands-on experiments.

Each of these applications demonstrates the versatility and importance of 4-Acetylbenzenesulfonamide in scientific research, contributing to advancements in multiple fields of study. The compound’s properties, such as its solubility in water (2650 mg/L) and its melting point range (174.0-183.0°C), make it suitable for various experimental and analytical techniques .

Safety and Hazards

Safety data sheets indicate that 4-Acetylbenzenesulfonamide may be harmful if swallowed or in contact with skin . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Specific future directions for 4-Acetylbenzenesulfonamide were not found in the available resources .

Mechanism of Action

Target of Action

The primary target of 4-Acetylbenzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . It plays a crucial role in tumor cell metabolism, particularly in the shift to anaerobic glycolysis and the modification of pH .

Mode of Action

4-Acetylbenzenesulfonamide interacts with its target, CA IX, by inhibiting its activity . This inhibition disrupts the tumor cells’ metabolic shift to anaerobic glycolysis, which is a key survival mechanism for these cells . The compound’s interaction with CA IX results in a significant modification in pH, which can affect the survival and proliferation of tumor cells .

Biochemical Pathways

The inhibition of CA IX by 4-Acetylbenzenesulfonamide affects the biochemical pathway of anaerobic glycolysis . This pathway is crucial for the survival of tumor cells in hypoxic conditions, as it allows them to produce energy without the need for oxygen . By disrupting this pathway, 4-Acetylbenzenesulfonamide can potentially hinder the growth and proliferation of tumor cells .

Result of Action

The molecular and cellular effects of 4-Acetylbenzenesulfonamide’s action primarily involve the disruption of tumor cell metabolism . By inhibiting CA IX, the compound interferes with the cells’ ability to shift to anaerobic glycolysis . This can lead to a significant modification in pH, which can affect cell survival and proliferation . Some derivatives of the compound have also been shown to induce apoptosis in certain cancer cell lines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Acetylbenzenesulfonamide. For instance, the widespread use of sulfonamides has led to their presence in various environmental compartments, exposing a wide range of bacteria to these compounds . This environmental presence can potentially influence the action of 4-Acetylbenzenesulfonamide and other sulfonamides, possibly leading to the development of resistance .

properties

IUPAC Name

4-acetylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c1-6(10)7-2-4-8(5-3-7)13(9,11)12/h2-5H,1H3,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSATVXJBGFVJES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80166092
Record name Benzenesulfonamide, p-acetyl- (6CI,7CI,8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80166092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetylbenzenesulfonamide

CAS RN

1565-17-9
Record name 4-Acetylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1565-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, 4-acetyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001565179
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonamide, p-acetyl- (6CI,7CI,8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80166092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-acetylbenzenesulphonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.876
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Ex-26A: To a solution of 4-acetyl-benzenesulfonyl chloride (Hoffman, R. V. Org. Syn. VII, 508; 4.18 g, 19.1 mmol) in acetone (30 mL) was added ammonia (28% in water, 8.2 mL, 57.3 mmol) dropwise at 0° C. The reaction mixture was allowed to stir at 0° C. for 30 min. The precipitate was filtered and the residue was washed with water and dried in vacuo to afford 4-acetyl-benzenesulfonamide as a white solid (3.54 g, 93%). 1H NMR (DMSO-d6) δ 8.10 (d, J=9 Hz, 2H), 8.03 (d, J=9 Hz, 2H), 4.86 (bs, 2H), 2.65 (s, 3H).
Quantity
4.18 g
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8.2 mL
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30 mL
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Synthesis routes and methods II

Procedure details

Commercially available 4-acetyl-benzenesulfonyl chloride (1.25 g, 5.7 mmol) was dissolved in THF (20 mL) and slowly added to a stirred solution of 25% NH3 in H2O (50 mL). The reaction mixture was stirred at it for 1 h. The reaction mixture was acidified using conc. HCl to pH=2. The white precipitation was collected by filtration, washed with H2O and dried in vacuo affording 975 mg of the title compound as off-white crystals.
Quantity
1.25 g
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reactant
Reaction Step One
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20 mL
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0 (± 1) mol
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50 mL
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Synthesis routes and methods III

Procedure details

The damp 4-acetylbenzenesulfonyl chloride from 50 g. of sodium 4-acetylbenzenesulfonate is added in portions, with stirring, to 500 ml. of concentrated aqueous ammonia. The mixture is stirred at room temperature for 16 hours, cooled, and the precipitated 4-acetylbenzenesulfonamide removed by filtration and crystallized from aqueous ethanol/acetone; m.p. 177°-179° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the metabolic fate of 4-acetylbenzenesulfonamide in rats?

A1: The research abstract indicates that 4-acetylbenzenesulfonamide (IIa) and its reduced metabolite, a 4-substituted α-hydroxyethylphenyl derivative, exist in a reversible drug-metabolite relationship in rats []. This means that the compound can be metabolized into its reduced form, and this metabolite can subsequently be converted back to the parent compound within the rat's system. The study aimed to determine the pharmacokinetic parameters of this interconversion process after intravenous and intraportal administration.

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